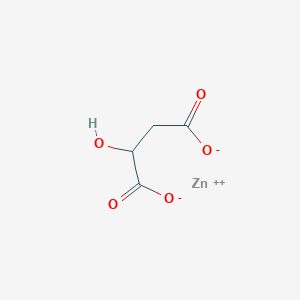

2-hydroxybutanedioic acid;zinc

描述

Significance of Zinc Coordination Compounds in Biological and Material Sciences

Zinc coordination compounds are of paramount importance in both biological and material sciences. In biological systems, zinc is an essential trace element crucial for a myriad of physiological processes. dataintelo.com It serves as a cofactor for numerous enzymes, playing vital roles in metabolic pathways, cellular differentiation, and maintaining protein stability. jetir.org The function of these zinc-dependent proteins is intrinsically linked to the coordination environment of the zinc ion, which typically involves nitrogen, oxygen, and sulfur donor atoms from amino acid side chains. kcl.ac.uk For instance, zinc finger proteins, which are critical for gene regulation, rely on the coordination of zinc ions to maintain their structure and function. fiveable.me The study of zinc coordination compounds allows researchers to model the active sites of metalloenzymes and understand the mechanisms of their catalytic activity. ajol.info

Beyond their biological roles, zinc coordination compounds have emerged as versatile components in materials science. They are utilized in the development of advanced materials such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. orientjchem.org The luminescent properties of some zinc complexes make them suitable for applications in optoelectronic devices like light-emitting diodes (LEDs) and for biological imaging. ontosight.ai Furthermore, zinc complexes have been investigated as catalysts for various organic reactions, including polymerization and oxidation. ontosight.ai The tunability of the ligand environment around the zinc center allows for the design of materials with specific and desirable properties. orientjchem.org

Historical Context of Malate (B86768) Ligand Chemistry in Metal Complexation

Malic acid, and by extension its conjugate base malate, has long been recognized for its ability to form complexes with metal ions. Malate, a dicarboxylic acid, can act as a chelating agent, binding to metal ions through its carboxyl and hydroxyl groups. nih.govnih.gov Early research into the chemistry of organic acids identified malate as a significant player in metal sequestration and transport, particularly in biological systems.

In plants, for example, malate is involved in the detoxification of metals. nih.gov Some plant species that are resistant to high levels of zinc have been found to have elevated concentrations of malate, which is believed to complex with zinc within the cell, thereby mitigating its toxicity. researchgate.net The ability of malate to form stable complexes with various metal ions has led to its study in the context of chelation therapy and as a component in designing new drugs. researchgate.net The coordination chemistry of malate with different metal ions, including zinc, has been investigated to understand the formation and stability of the resulting complexes in aqueous solutions. nih.gov These foundational studies have paved the way for the synthesis and characterization of specific metal-malate compounds, such as zinc malate, and the exploration of their unique properties and potential applications. Research has shown that the coordination of malate to zinc can result in various structures, from monomeric species to one-dimensional polymeric chains, depending on factors like pH and the ratio of zinc to malate. researchgate.nettandfonline.com

Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation |

| Zinc malate | C4H4O5Zn |

| Zinc | Zn |

| Malic acid | C4H6O5 |

| Malate | C4H4O5^2- |

| Zinc oxide | ZnO |

| Imidazole (B134444) | C3H4N2 |

| 2,2′-bipyridine | C10H8N2 |

| Citrate (B86180) | C6H5O7^3- |

| Oxalate | C2O4^2- |

| Carbonic anhydrase | - |

| Zinc finger proteins | - |

| Metal-Organic Frameworks | MOFs |

Research Findings on Zinc Malate

| Research Area | Key Findings | Coordination and Structure | Significance | Citation |

|---|---|---|---|---|

| Synthesis and Structural Analysis | The reaction of zinc(II) ions with racemic malic acid can yield various zinc malate complexes, including monomeric and polymeric structures. The specific complex formed is influenced by pH, the zinc-to-malate ratio, and temperature. | In different complexes, malate can act as a bidentate or tridentate ligand. For example, in one complex, three malic acid molecules act as bidentate ligands, while in another, R- and S-malates coordinate in a tridentate fashion. Polymeric structures can form two-dimensional layers. | Demonstrates the versatility of malate as a ligand and the structural diversity of zinc malate complexes. This understanding is crucial for designing materials with specific properties. | researchgate.net |

| Coordination Polymers | Zinc(II) can form coordination polymers with malate and other ligands like imidazole or 2,2′-bipyridine. These reactions can produce one-dimensional polymeric chains that self-assemble into three-dimensional supramolecular structures through hydrogen bonds and other interactions. | In a complex with imidazole, malate acts as a tridentate ligand, bridging zinc ions to form 1D chains. In a complex with 2,2′-bipyridine, malate links zinc ions in a bidentate-monodentate fashion, creating spiral-shaped chains. | Highlights the potential of zinc malate in creating functional materials. One of the synthesized complexes exhibited strong fluorescence at room temperature, suggesting applications in optical materials. | tandfonline.com |

| Biological Role in Plants | In some plants, increased exudation of malate from the roots is a response to low zinc availability in the soil. However, this increased malate exudation does not always correlate with increased zinc uptake, suggesting other mechanisms are also involved in zinc mobilization. | Malate is believed to form complexes with zinc in the rhizosphere, potentially increasing its solubility and availability to the plant. | Provides insight into the complex mechanisms of nutrient uptake in plants and the role of organic acids like malate in this process. | nih.gov |

| Material Synthesis | Malate ions play a key role in the synthesis of porous, hexagonal zinc oxide (ZnO) architectures. The presence of malate during the synthesis process leads to the formation of structures with high crystallinity. | The malate ions are believed to influence the crystal growth of ZnO, leading to the formation of porous structures composed of nanoplatelets. | The resulting porous ZnO architectures exhibit intense ultraviolet emission, indicating their potential for use in optoelectronic applications. The high crystalline quality is also a desirable feature for such materials. | acs.org |

属性

CAS 编号 |

2847-05-4 |

|---|---|

分子式 |

C4H6O5Zn |

分子量 |

199.5 g/mol |

IUPAC 名称 |

2-hydroxybutanedioic acid;zinc |

InChI |

InChI=1S/C4H6O5.Zn/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChI 键 |

CLWNPUARORRDFD-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Zn+2] |

其他CAS编号 |

2847-05-4 |

产品来源 |

United States |

Advanced Synthesis and Structural Elucidation of Zinc Malate

Methodologies for Zinc Malate (B86768) Synthesis

The creation of zinc malate complexes involves several sophisticated methods, each offering distinct advantages in terms of reaction conditions, product morphology, and adherence to environmentally conscious principles. These techniques can be broadly categorized into solvent-based approaches, solid-state reactions, and green synthesis methodologies.

Solvent-Based Synthesis Approaches

Solvent-based methods are the most traditional and widely explored routes for synthesizing zinc malate. These typically involve the reaction of a zinc salt with malic acid in a suitable solvent. The choice of solvent, pH, temperature, and reactant ratios can significantly influence the stoichiometry and structure of the resulting complex. researchgate.nettandfonline.com

One common approach is the precipitation method . akjournals.com For instance, reacting stoichiometric quantities of aqueous solutions of zinc acetate (B1210297) and malic acid, followed by the addition of ethanol, can induce the precipitation of zinc malate. akjournals.com In a specific example, a 1:2 molar ratio of zinc acetate to malic acid in a 1:1 aqueous/ethanolic medium, aged at 4°C for 24 hours, yields a white zinc malate compound. akjournals.com

Hydrothermal synthesis is another powerful solvent-based technique. acs.orgacs.org This method involves carrying out the reaction in water at elevated temperatures and pressures in a sealed vessel. For example, zinc(II) coordination polymers of malate have been synthesized by reacting zinc nitrate (B79036) hexahydrate, racemic malic acid, and other ligands like imidazole (B134444) in an aqueous solution. tandfonline.com The pH of the solution is a critical parameter in this process; for the synthesis of [Zn(Hmal)(im)(H2O)]n · 2nH2O, a pH of 6.3 is optimal. tandfonline.com At lower pH, different complexes form, and at higher pH, other structures are favored. tandfonline.com The reaction mixture is typically heated in a water bath at around 60°C for an extended period, followed by slow evaporation to yield crystals. tandfonline.com

The choice of reactants and their ratios also plays a crucial role. Reactions between zinc(II) ions and racemic malic acid can lead to the isolation of various zinc malato complexes depending on the conditions. researchgate.net

Table 1: Examples of Solvent-Based Synthesis Parameters for Zinc Malate

| Zinc Source | Malic Acid Source | Solvent(s) | Key Conditions | Resulting Complex |

| Zinc Acetate | Malic Acid | Water, Ethanol | 1:2 molar ratio, 1:1 aqueous/ethanolic medium, 4°C for 24h | [Zn(C4H4O5)]·5H2O |

| Zinc Nitrate Hexahydrate | Racemic Malic Acid | Water | pH 6.3, 60°C for 1 week, slow evaporation | [Zn(Hmal)(im)(H2O)]n · 2nH2O |

| Zinc(II) ion | Racemic Malic Acid | Water | Varied pH, Zn:malate ratio, and temperature | (NH4)[Zn(R-H2mal)3]·H2O, trans-[Zn(R-H2mal)(S-H2mal)(H2O)2]·2H2O, etc. researchgate.net |

Solid-State Synthesis Techniques

Solid-state synthesis offers a more environmentally friendly and often faster alternative to solvent-based methods by minimizing or eliminating the use of solvents. Mechanochemistry , specifically liquid-assisted grinding (LAG), has emerged as a promising technique. westmont.edu

In a typical LAG synthesis of zinc malate, zinc oxide (ZnO) and malic acid are ground together in a reaction vial with a small, stoichiometric amount of a liquid, such as water, and a grinding ball. westmont.edu The mechanical energy from grinding drives the reaction, often leading to high yields and significantly reduced reaction times compared to traditional solvothermal methods. westmont.edu For example, reacting ZnO and malic acid with a small amount of distilled water and grinding for a few minutes can produce zinc malate. westmont.edu

Another solid-state approach involves heating a mixture of the reactants. For instance, a method for synthesizing zinc gluconate, a related zinc carboxylate, involves mixing gluconic acid solution with basic zinc carbonate powder and heating the mixture in an oven. google.com This process, which combines reaction and drying, avoids the need for energy-intensive drying steps like spray drying. google.com

Table 2: Solid-State Synthesis Parameters for Zinc Malate

| Zinc Source | Malic Acid Source | Technique | Key Conditions |

| Zinc Oxide | Malic Acid | Liquid-Assisted Grinding (LAG) | Grinding with a stainless-steel ball and a small amount of distilled water for 1-10 minutes. westmont.edu |

| Basic Zinc Carbonate | Gluconic Acid (related carboxylate) | Solid-Phase Heating | Mixing and heating at 50-80°C for 6-8 hours. google.com |

Green Chemistry Principles in Zinc Malate Preparation

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to create more sustainable processes. royalsocietypublishing.org These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

The use of water as a solvent in many of the solvent-based syntheses of zinc malate is a key green chemistry aspect. tandfonline.comacs.org Water is a benign and environmentally friendly solvent. Furthermore, methods that operate at or near room temperature and at neutral pH contribute to a greener process by reducing energy consumption and avoiding the need for corrosive reagents. westmont.edu

Solid-state synthesis , such as liquid-assisted grinding, is inherently greener than many solvent-based methods because it dramatically reduces solvent use. westmont.eduroyalsocietypublishing.org The reactions are often faster and more efficient, leading to energy savings. westmont.edu

The use of bio-based starting materials is another tenet of green chemistry. Malic acid itself is a naturally occurring organic acid found in fruits. The synthesis of zinc oxide nanoparticles, a precursor for zinc malate, has been achieved using plant extracts, which act as reducing and capping agents. acs.orgmdpi.comnih.govmdpi.com For example, extracts from Myristica fragrans fruits have been used in the green synthesis of ZnO nanoparticles. acs.org This approach avoids the use of harsh chemicals and is considered eco-friendly. acs.orgmdpi.com

Spectroscopic Characterization of Zinc Malate Complexes

Spectroscopic techniques are indispensable for elucidating the structure of zinc malate complexes, particularly the coordination environment of the zinc ion and the conformation of the malate ligand.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Malate Coordination

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. In the context of zinc malate, these techniques provide insights into how the malate ligand binds to the zinc ion.

FTIR Spectroscopy: The coordination of the carboxylate and hydroxyl groups of the malate ligand to the zinc ion results in characteristic shifts in their vibrational frequencies compared to free malic acid. The infrared spectra of synthesized zinc malate compounds show bands that can be assigned to the various functional groups. akjournals.com For instance, the stretching vibrations of the zinc-oxygen bonds typically appear in the lower frequency region of the spectrum. mdpi.com The positions of the carboxylate (COO-) stretching bands (asymmetric and symmetric) are particularly informative about the coordination mode (monodentate, bidentate, bridging).

Table 3: Illustrative FTIR and Raman Data for Zinc Complexes

| Technique | Compound/System | Key Observations | Reference |

| FTIR | [Zn(C4H4O5)]·5H2O | Characterized by spectral investigations. akjournals.com | akjournals.com |

| FTIR | ZnO Nanoparticles (precursor) | Bands indicative of stretching vibrations of zinc and oxygen bonds. mdpi.com | mdpi.com |

| Raman | ZnSO4 Hydrates | Distinct spectra for different hydration states (e.g., 7H2O, 6H2O, 4H2O, 1H2O). mdpi.com | mdpi.com |

| Raman | Zinc Titanate Powders | Observation of ZnO modes at specific calcination temperatures. researchgate.net | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies of Zinc Malate in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For zinc malate, ¹H and ¹³C NMR studies provide detailed information about the geometry of the malate ligand upon complexation with zinc.

A proton NMR (¹H NMR) study of aqueous solutions of the Zn(II)-malate complex revealed changes in the proton coupling constants and chemical shifts compared to free malic acid and the malate ion. tandfonline.com This data allows for the determination of the relative populations of different staggered rotational isomers of the malate ligand. The results indicate that in the zinc complex, the conformer where the two carboxyl groups are anti to each other is significantly favored, suggesting that the hydroxyl group participates in chelation to the zinc ion. tandfonline.com

¹³C NMR studies of various zinc malate complexes have shown downfield shifts of the central carboxyl carbon atoms compared to free malate. researchgate.net This observation suggests that these complexes can dissociate in aqueous solution. researchgate.net The ⁶⁷Zn NMR nucleus, although having low sensitivity, can also be used to study zinc complexes, providing direct information about the zinc coordination environment. huji.ac.il

Table 4: ¹H NMR Data for Malic Acid, Malate Ion, and its Zn(II) Complex

| Parameter | Malic Acid | Malate Ion | Zn(II) Complex |

| JAX (Hz) | 4.2 | 3.2 | 4.1 |

| JBX (Hz) | 7.3 | 9.5 | 5.3 |

| JAB (Hz) | -16.9 | -15.4 | -17.1 |

| Data adapted from a study on the 1:1 Zn(II)-malate complex in aqueous solution. |

X-ray Absorption Spectroscopy (XAS) for Zinc Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique for probing the local atomic environment of a specific element, such as zinc, in various states, including non-crystalline or aqueous forms. princeton.edusemineral.es The method is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). princeton.edu

The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. semineral.es For instance, the energy position of the Zn K-edge absorption is known to shift depending on the coordination environment, with tetrahedral Zn-O environments generally appearing at a lower energy than octahedral ones. The EXAFS region, on the other hand, allows for the determination of interatomic distances and coordination numbers for the atoms immediately surrounding the central zinc atom. princeton.eduresearchgate.net

In studies of aqueous zinc malate, EXAFS analysis has been used to describe the coordination environment of the zinc ion. Research indicates that in an aqueous solution, the zinc (II) ion is coordinated by six oxygen atoms at an average distance of 2.05 Å. princeton.edu This coordination sphere is likely composed of three malate molecules, each acting as a bidentate ligand through its carboxyl and hydroxyl groups, forming a Zn(malate)₃ complex. princeton.edu

While standard EXAFS analysis is adept at distinguishing between oxygen/nitrogen and sulfur ligands, it has limitations in differentiating between first-shell neighbors with similar atomic numbers, such as oxygen and nitrogen. princeton.eduresearchgate.net To overcome this, High Energy-Resolution XANES (HR-XANES) has emerged as a more sensitive technique. HR-XANES can unambiguously determine the nature of the coordinating ligand (e.g., carboxyl, phosphoryl, imidazole), providing more detailed insights into the zinc ligation environment than is possible with conventional XAS alone. princeton.eduresearchgate.net

Single-Crystal X-ray Diffraction Analysis of Zinc Malate Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of crystalline materials. wikipedia.org This technique has been employed to elucidate the complex architectures of coordination polymers involving zinc and malate.

In one such study, zinc malate was co-crystallized with the auxiliary ligand 1,10-phenanthroline (B135089) (phen), resulting in a novel complex with the formula Zn(C₁₂H₈N₂)(C₄H₄O₅)(H₂O). researchgate.net The analysis revealed a six-coordinate zinc atom in an octahedral geometry. The coordination sphere of the zinc ion is comprised of:

Two nitrogen atoms from the phenanthroline ligand.

Three oxygen atoms from the malate anion, which acts as a tridentate ligand.

One oxygen atom from a water molecule.

In another example involving zinc, malate, and imidazole, two distinct polymeric structures were identified. researchgate.net

Structure 1 : Zinc is in an octahedral environment, coordinated by an imidazole molecule, a water molecule, and a tridentate malate ligand. The β-carboxy group of the malate ligand further bridges to an adjacent zinc atom, creating one-dimensional polymeric chains. These chains then self-assemble into a 3D framework through extensive hydrogen bonding. researchgate.net

Structure 2 : The malate ligands link zinc centers in a bidentate-monodentate fashion. This arrangement forms spiral-shaped chains, which are further organized into a three-dimensional supramolecular structure via π–π stacking interactions and intermolecular hydrogen bonds. researchgate.net

These studies demonstrate the versatility of the malate anion in coordinating with zinc, capable of adopting tridentate, bidentate, and monodentate binding modes to generate diverse and complex supramolecular architectures. researchgate.net

Computational Chemistry and Molecular Modeling of Zinc Malate

Computational methods provide deep theoretical insights into the structure, stability, and interactions of zinc malate at the molecular level, complementing experimental findings.

Quantum-Chemical Modeling of Malate Anion Complexation with Zinc

Quantum-chemical modeling is used to investigate the fundamental principles governing the formation of metal-ligand bonds. researchgate.net In the context of zinc malate, modeling focuses on the interaction between the zinc(II) ion and the various forms of the malate anion. The malate anion can act as a multidentate ligand, coordinating to the metal ion through the oxygen atoms of its two carboxyl groups and its hydroxyl group. researchgate.netresearchgate.net

Modeling studies, often using Density Functional Theory (DFT), have shown that the participation of the hydroxyl group in complex formation is a key aspect. researchgate.net Even in acidic conditions where the hydroxyl proton is not readily lost, the group can coordinate to the zinc ion. This is attributed not to its acid dissociation, but to a process of competitive replacement of the proton by the more electropositive zinc ion. researchgate.net Quantum mechanical calculations on model Aβ–Zn(II) complexes, which also feature coordination by carboxyl groups, indicate that a tetrahedral coordination geometry is generally favored for zinc in aqueous environments. rsc.org These models help rationalize the relative stabilities of different coordination arrangements and the preference for certain ligands in the zinc coordination sphere. rsc.org

Density Functional Theory (DFT) Applications in Zinc Malate Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure and properties of molecules. wikipedia.org In the study of zinc malate, DFT is applied to predict geometric parameters (bond lengths, bond angles), vibrational frequencies, and the nature of the chemical bonds between zinc and the malate ligand. rsc.orgmdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. nih.gov For transition metal complexes like zinc malate, functionals such as M06 and M06-L, paired with basis sets like 6-311++G(d,p), have been shown to produce results with small computational errors when compared to experimental X-ray crystallographic data for analogous zinc-amino acid complexes. nih.govresearchgate.net

By applying these DFT protocols, researchers can:

Optimize the three-dimensional structure of the zinc malate complex to find its most stable conformation.

Calculate the interaction energies between the zinc ion and the malate anion to understand the strength of the coordination.

Analyze the molecular orbitals to describe the electronic nature of the bonding (e.g., covalent vs. electrostatic contributions). rsc.org

Simulate infrared spectra to help interpret experimental spectroscopic data. nih.gov

These theoretical insights are crucial for understanding the structure-property relationships that govern the behavior of zinc malate. mdpi.com

Molecular Dynamics Simulations for Zinc Malate Stability and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For zinc malate, MD simulations provide a dynamic picture of the complex's stability, its conformational changes, and its interactions with the surrounding environment, such as water molecules. researchgate.netplos.org

MD simulations can be used to investigate several aspects of zinc malate systems:

Solvation and Interactions : MD can model the explicit interactions between the zinc malate complex and surrounding water molecules, revealing details about the hydrogen-bonding network and the structure of the solvation shell.

Binding Energies : Advanced MD techniques can be used to calculate the free energy of binding between zinc and malate, providing a quantitative measure of the complex's thermodynamic stability. researchgate.net

Conformational Dynamics : The simulations can capture the flexibility of the malate ligand and the potential for different coordination modes to interconvert, providing insights that are not accessible from static crystal structures. plos.org

For example, MD simulations have been instrumental in evaluating the stability of various metal-chelate complexes, predicting stability orders based on binding distances and coordination numbers. researchgate.net Such simulations are vital for understanding the behavior of zinc malate in dynamic biological or environmental systems.

Bioinorganic Chemistry and Biological Interactions of Zinc Malate

Role of Zinc Transporters (ZIP, ZnT) in Cellular Zinc Regulation

The maintenance of zinc homeostasis is critical for cellular function and is meticulously controlled by two key families of zinc transporter proteins: the Zrt- and Irt-like protein (ZIP) family and the Zn transporter (ZnT) family. These transporters, encoded by the Solute-Linked Carrier (SLC) gene families SLC39 and SLC30, respectively, have opposing roles in managing cellular zinc levels. In humans, there are at least 14 types of ZIP transporters and 10 types of ZnT transporters (though ZnT9's role in zinc transport is not confirmed). nih.gov

ZIP transporters are responsible for increasing the concentration of zinc in the cytoplasm. nih.gov They achieve this by facilitating the influx of zinc from the extracellular environment or by releasing zinc from intracellular storage compartments, such as vesicles, into the cytosol. nih.gov Conversely, ZnT transporters work to decrease cytoplasmic zinc concentrations by promoting the efflux of zinc out of the cell or by sequestering it into intracellular organelles like the endoplasmic reticulum, Golgi apparatus, and vesicles. oup.comspandidos-publications.com This coordinated action of influx and efflux allows cells to precisely regulate their labile zinc pools. oup.com

These transporter families exhibit tissue-specific expression patterns and are dynamically regulated in response to various stimuli, including dietary zinc levels, hormones, and cytokines. spandidos-publications.com The expression, localization, and stability of these proteins can change to meet the cell's metabolic demands, ensuring that zinc is available for its myriad of structural, catalytic, and signaling functions while preventing the toxic effects of excess free zinc. spandidos-publications.com

<

Interactive Data Table: Comparison of Zinc Transporter Families

| Feature | ZIP Transporters (SLC39A) | ZnT Transporters (SLC30A) |

|---|---|---|

| Primary Function | Increase cytoplasmic zinc concentration (Influx) | Decrease cytoplasmic zinc concentration (Efflux/Sequestration) |

| Direction of Zinc Movement | Into the cytoplasm from extracellular space or organelles | Out of the cytoplasm to extracellular space or into organelles |

| Human Family Members | 14 | 10 (9 are confirmed zinc transporters) |

| Cellular Locations | Plasma membrane, organellar membranes (e.g., Golgi, ER) | Plasma membrane, organellar membranes (e.g., vesicles, Golgi, ER) |

>

Interplay of Malate (B86768) with Zinc Uptake and Translocation in Plants and Animals

The chemical form of zinc significantly influences its absorption and movement within biological systems. nih.gov In plants, low-molecular-weight organic acids, particularly malate and citrate (B86180), play a crucial role in zinc mobility and uptake. researchgate.netresearchgate.net Plants, especially those in zinc-deficient soils, can exude malate from their roots into the rhizosphere. fertilizer.org This process increases the solubility and mobilization of zinc in the soil, making it more available for root uptake. researchgate.netfertilizer.org Studies on rice genotypes have shown that tolerance to zinc deficiency correlates with an increase in malate exudation from the roots. fertilizer.org

Once absorbed, zinc must be transported throughout the plant. Evidence from X-ray Absorption Spectroscopy (XAS) studies suggests that zinc can travel through the xylem complexed with organic acids. plos.org Malate, along with citrate and histidine, has been identified as a primary ligand for zinc during its long-distance transport in the xylem. plos.orgnih.gov This chelation prevents zinc from binding nonspecifically to components of the cell wall and facilitates its delivery to the leaves and other tissues. plos.orgresearchgate.net Within leaf cells, zinc may be stored in vacuoles, and this sequestration process can also involve malate, which acts as a chelator to shuttle zinc across the vacuolar membrane. researchgate.net

In animals, the role of specific organic acids like malate in zinc absorption is part of a more complex system. The bioavailability of zinc from organic sources, such as zinc malate or zinc chelates with amino acids, is often considered to be higher than from inorganic sources like zinc oxide. redalyc.orgfeedipedia.org Organic ligands can protect the zinc ion from forming insoluble complexes with dietary components like phytates in the gastrointestinal tract, thereby enhancing its absorption. abcplus.bizfefac.eu While specific amino acid chelates are well-studied, other organic ligands like citrate and malate are also recognized as enhancers of zinc absorption. nih.govabcplus.bizeatforhealth.gov.au The zinc is absorbed into intestinal cells, where it then binds to proteins like metallothionein (B12644479) for transport and storage. abcplus.biz

Zinc Binding to Metallothioneins and Other Cellular Ligands

Within the cell, the vast majority of zinc is not free but is bound to a host of ligands, primarily proteins. Among the most important of these are the metallothioneins (MTs), a family of low-molecular-weight, cysteine-rich proteins. mdpi.com MTs have an exceptionally high binding affinity for zinc, with stability constants in the range of 10¹¹ to 10¹⁴ M⁻¹. spandidos-publications.compnas.org Mammalian MTs contain 20 cysteine residues, which coordinate to bind seven zinc ions in two distinct metal-thiolate clusters (an alpha-domain and a beta-domain). pnas.org

These proteins act as a crucial cellular zinc buffer, sequestering excess zinc to prevent toxicity and releasing it when needed for incorporation into newly synthesized apo-proteins (proteins without their metal cofactor). mdpi.com The release of zinc from MT is not merely a simple dissociation; it is a highly regulated process. The zinc/thiolate clusters are redox-active. pnas.org Under oxidizing conditions, such as during oxidative stress, the cysteine thiol groups can be oxidized, leading to the release of zinc ions. pnas.org This links cellular zinc homeostasis directly to the cellular redox state.

While MTs are major players, zinc is also bound by a vast array of other proteins, constituting the "zinc proteome." nih.gov Glutathione (B108866), a highly abundant cellular thiol, can also interact with zinc and mediate its transfer. pnas.org The paradox of how MT, with its high zinc affinity, can donate zinc to apo-enzymes that often have lower zinc-binding affinities is explained by kinetically favorable transfer pathways. pnas.org These pathways can be facilitated by cellular mediators, including the redox couple of reduced and oxidized glutathione (GSH/GSSG), which can modulate the redox state of MT's sulfur ligands and enhance zinc release. pnas.org

Molecular Mechanisms of Zinc Malate in Cellular Signaling and Regulation

Zinc, made bioavailable from compounds like zinc malate, is not just a static structural or catalytic component but also a dynamic signaling molecule. Fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate the activity of key signaling pathways, thereby influencing cellular decisions such as proliferation and differentiation. uc.ptmdpi.com

Zinc Malate Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

The influence of zinc on cellular function is prominently mediated through its modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades. mdpi.com These pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are central to signal transduction. The effect of zinc is highly context-dependent, varying with cell type and zinc concentration. mdpi.com

Research has shown that an influx of zinc can lead to the robust phosphorylation and activation of ERK1/2 in various cell types, including fibroblasts and myogenic cells. nih.gov This activation does not appear to involve direct stimulation of upstream growth factor receptors like EGFR, but rather targets signaling nodes further downstream, with evidence pointing towards the activation of Ras. nih.gov In contrast, in other contexts, such as stimulated T-cells, zinc can selectively suppress ERK1/2 phosphorylation. mdpi.com The p38 MAPK pathway can also be activated by zinc, which in turn can lead to the phosphorylation of downstream targets like the CREB transcription factor. nih.gov The JNK stress-response pathway, however, often appears to be insensitive to the low micromolar zinc fluctuations that activate ERK and p38. nih.gov

Modulation of Protein Phosphatases and Kinases by Zinc Species

A primary mechanism by which zinc ions exert their signaling effects is through the inhibition of protein phosphatases, particularly Protein Tyrosine Phosphatases (PTPs). oup.comuc.pt PTPs are crucial negative regulators of signaling pathways, acting to dephosphorylate and inactivate kinases. Zinc is a potent inhibitor of many PTPs, with some showing inhibition at nanomolar or even picomolar concentrations, which are physiologically relevant during zinc signaling events. oup.comnih.govcapes.gov.br

One of the most well-studied examples is PTP1B, a key phosphatase in the insulin (B600854) signaling pathway. nih.govkcl.ac.uk Zinc can bind to and inhibit PTP1B, leading to sustained phosphorylation and activation of the insulin receptor and its downstream targets, such as the PI3K/AKT pathway. researchgate.net This inhibitory action on phosphatases provides a mechanism for the zinc-induced activation of kinase cascades like the MAPK pathway; by inhibiting the "off-switch," zinc allows for a more sustained phosphorylation and activation of kinases like ERK. nih.govresearchgate.net Beyond PTPs, zinc can also directly or indirectly influence the activity of other enzymes, including Protein Kinase C (PKC) and Ca²⁺/calmodulin-activated protein kinases, further highlighting its broad role as a modulator of protein phosphorylation. uc.pt

<

Interactive Data Table: Effects of Zinc on Cellular Signaling Molecules

| Molecule/Pathway | Effect of Increased Zinc | Primary Mechanism | References |

|---|---|---|---|

| Protein Tyrosine Phosphatases (e.g., PTP1B, SHP-1) | Inhibition | Direct binding to the enzyme, often at the active site. | oup.comnih.govkcl.ac.uk |

| ERK (MAPK) Pathway | Activation (context-dependent) | Inhibition of PTPs; Activation of upstream kinases (e.g., Ras). | nih.govmdpi.com |

| p38 (MAPK) Pathway | Activation | Inhibition of phosphatases. | nih.gov |

| PI3K/AKT Pathway | Activation | Often downstream of PTP inhibition (e.g., in insulin signaling). | uc.ptresearchgate.net |

| Protein Kinase C (PKC) | Modulation (Activation in some contexts) | Direct or indirect modulation of activity. | uc.pt |

>

Zinc Malate Effects on Transcription Factors (e.g., MTF-1, NF-κB, Nrf2, p53)

Zinc ions, supplied by compounds like zinc malate, are critical for the structure and function of numerous transcription factors, which are proteins that bind to specific DNA sequences to control the rate of gene transcription. The availability of zinc can therefore directly influence the expression of a multitude of genes involved in cellular stress responses, immune function, and cell cycle regulation.

Metal-Responsive Transcription Factor-1 (MTF-1): MTF-1 is a key zinc-dependent transcription factor that regulates cellular responses to metal ions and oxidative stress. bibliotekanauki.plnih.gov When intracellular zinc levels rise, MTF-1 binds to zinc, undergoes a conformational change, and translocates to the nucleus. bibliotekanauki.pl There, it binds to Metal Response Elements (MREs) in the promoter regions of target genes, primarily inducing the expression of metallothioneins (MTs). bibliotekanauki.plmdpi.com Metallothioneins are cysteine-rich proteins that play a crucial role in sequestering excess zinc and other heavy metals, and also function as potent antioxidants that neutralize reactive oxygen species (ROS). nih.govmdpi.com This MTF-1/MT pathway is a primary defense mechanism against zinc toxicity and oxidative damage. nih.govmdpi.com

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. mdpi.comnih.gov Zinc has a complex, often inhibitory, effect on NF-κB activation. It can suppress the pro-inflammatory NF-κB pathway by inducing the expression of A20, a zinc-finger protein that acts as a negative regulator of NF-κB signaling. mdpi.comfrontiersin.org By upregulating A20, zinc inhibits the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comfrontiersin.orgscielo.br However, some studies suggest that zinc is also required for sustaining NF-κB activation, indicating a dual role depending on the cellular context and zinc concentration. nih.gov Zinc deficiency, conversely, has been shown to elevate inflammatory responses by targeting and dysregulating NF-κB. mdpi.com

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of protective enzymes. Zinc can activate the Nrf2 pathway, which enhances the cell's antioxidant capacity. mdpi.com For instance, zinc has been shown to upregulate the mRNA levels of glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant glutathione, via an Nrf2-dependent mechanism. mdpi.com Zinc depletion has been observed to decrease Nrf2 activity, thereby compromising the cell's ability to counteract oxidative stress. mdpi.com

p53: The p53 protein is a critical tumor suppressor that regulates the cell cycle, apoptosis, and DNA repair. nih.gov The DNA-binding domain of p53 contains a zinc ion that is essential for its structural integrity and ability to bind to DNA. nih.govfrontiersin.org Low intracellular zinc levels can cause p53 to lose this crucial zinc ion, leading to misfolding and inactivation of its tumor-suppressing functions. nih.govfrontiersin.org While zinc deficiency can increase the expression of p53, the protein is non-functional without its zinc cofactor, impairing its ability to activate downstream targets involved in DNA repair. nih.gov Conversely, restoring intracellular zinc levels can refold and reactivate certain mutant forms of p53, highlighting the metal's importance for its function. frontiersin.org Recent studies also show that changes in labile zinc pools can directly alter chromatin accessibility and p53's ability to bind to its genomic targets. biorxiv.org

Table 1: Effects of Zinc on Key Transcription Factors

| Transcription Factor | Role | Effect of Adequate Zinc | Effect of Zinc Deficiency |

| MTF-1 | Metal homeostasis, oxidative stress response | Activates, leading to increased metallothionein (MT) expression. bibliotekanauki.plmdpi.com | Reduced activation and MT expression. |

| NF-κB | Inflammation, immune response | Generally inhibitory; induces A20 to suppress pro-inflammatory signaling. mdpi.comfrontiersin.org | Promotes pro-inflammatory signaling. mdpi.comnih.gov |

| Nrf2 | Antioxidant response | Activates, leading to increased synthesis of glutathione and other antioxidants. mdpi.com | Decreases activity, impairing antioxidant defense. mdpi.com |

| p53 | Tumor suppression, DNA repair | Essential for proper folding and DNA-binding activity. nih.govfrontiersin.org | Causes misfolding and inactivation; impairs DNA repair signaling. nih.gov |

Interaction with Zinc-Sensing Receptors and Downstream Signaling

Cells possess sophisticated mechanisms to sense and respond to changes in extracellular zinc concentrations. A key component of this system is the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR). mdpi.comencyclopedia.pub

GPR39 is activated by physiological concentrations of extracellular zinc ions. mdpi.comencyclopedia.pub Upon binding zinc, GPR39 initiates several downstream signaling cascades. imrpress.com It primarily signals through Gq-dependent mechanisms, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+). imrpress.com This calcium signal can then trigger various cellular responses.

Furthermore, GPR39 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. imrpress.commdpi.com This activation has been linked to the upregulation of ion transporters like the Na+/H+ exchanger, which is crucial for maintaining intracellular pH homeostasis. imrpress.commdpi.com In the brain, GPR39 is widely expressed in regions involved in emotional processing, and its activation by synaptically released zinc is thought to play a role in neural signaling and synaptic plasticity. jneuropsychiatry.org

In addition to GPR39, cellular zinc levels are tightly controlled by two families of zinc transporters: the Zrt- and Irt-like proteins (ZIPs) and the Zn Transporters (ZnTs). jneuropsychiatry.org ZIP transporters are responsible for increasing intracellular zinc by moving it from the extracellular space or from intracellular organelles into the cytoplasm. jneuropsychiatry.org Conversely, ZnT transporters decrease cytoplasmic zinc levels by transporting it out of the cell or into organelles. jneuropsychiatry.org The expression of these transporters can be modulated by inflammatory signals and cytokines, indicating a complex interplay between zinc homeostasis and the immune system. scielo.br

Zinc Malate in Oxidative Stress and Antioxidant Defense Systems

The dissociation of zinc malate releases zinc ions, which play a multifaceted role in protecting cells from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov

Mechanisms of Zinc-Mediated Protection Against Reactive Oxygen Species (ROS)

Zinc contributes to antioxidant defense through several mechanisms:

Cofactor for Antioxidant Enzymes: Zinc is a critical structural component of copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), a key antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical into molecular oxygen and the less reactive hydrogen peroxide. nih.govmdpi.com By ensuring the proper function of SOD, zinc helps to mitigate the initial burst of ROS.

Protection of Sulfhydryl Groups: Zinc ions can bind to sulfhydryl (-SH) groups in proteins. This action protects these vulnerable groups from oxidation by ROS, thereby preserving protein structure and function. mdpi.com

Induction of Metallothioneins: As mentioned previously, zinc activates MTF-1, leading to the synthesis of metallothioneins. nih.govnih.gov These proteins are highly effective at scavenging hydroxyl radicals, one of the most damaging ROS. nih.gov

Inhibition of Pro-oxidant Enzymes: Zinc can inhibit the activity of enzymes that generate ROS, such as NADPH oxidase. nih.govmdpi.com This enzyme is a major source of superoxide radicals in inflammatory responses.

Competition with Redox-Active Metals: Zinc can compete with redox-active transition metals like iron and copper for binding sites on cell membranes and proteins. mdpi.com By displacing these metals, which can catalyze the formation of ROS via Fenton and Haber-Weiss reactions, zinc reduces localized oxidative injury. mdpi.com

Role of Zinc Malate in Regulating Antioxidant Enzymes (e.g., SOD, Catalase, Peroxidase)

Zinc, made available from zinc malate, is essential for the activity and regulation of several core antioxidant enzymes.

Superoxide Dismutase (SOD): Zinc is an indispensable structural component of Cu/Zn-SOD. nih.govmdpi.com Adequate zinc levels are necessary for the enzyme's stability and catalytic activity. Studies have shown that zinc supplementation can significantly increase the activity of SOD in elderly subjects, suggesting a beneficial effect on the antioxidant defense system. nih.gov

Table 2: Zinc's Role in Antioxidant Enzyme Regulation

| Enzyme | Function | Zinc's Role |

| Superoxide Dismutase (Cu/Zn-SOD) | Converts superoxide radicals to hydrogen peroxide. | Essential structural component; maintains enzyme stability and activity. nih.govmdpi.com |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Indirect; part of the general cellular antioxidant response. scielo.sa.cr |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Indirect; supports the synthesis of its substrate, glutathione, via the Nrf2 pathway. mdpi.com |

Zinc Malate Influence on Inflammatory Pathways and Cytokine Production

Zinc is a potent modulator of inflammatory pathways and the production of cytokines, which are signaling molecules that orchestrate the immune response. The effect of zinc is often dose-dependent and context-specific.

Zinc primarily exerts anti-inflammatory effects by inhibiting the NF-κB pathway, a master regulator of inflammatory gene expression. mdpi.comfrontiersin.org This inhibition is mediated through the induction of the A20 protein, which disrupts NF-κB signaling cascades. mdpi.comscielo.br As a result, the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), is suppressed. nih.govfrontiersin.org

Conversely, zinc deficiency is associated with a pro-inflammatory state. mdpi.com In zinc-deficient conditions, the regulation of NF-κB is impaired, leading to increased production of inflammatory cytokines. mdpi.comfrontiersin.org For example, human studies have shown that zinc deficiency leads to higher production of IL-1β by stimulated immune cells. frontiersin.orgnih.gov

Immunomodulatory Aspects of Zinc Malate

Zinc is fundamental for the proper development and function of virtually all immune cells, and its availability from compounds like zinc malate is crucial for maintaining a balanced immune response. nih.govnews-medical.net It impacts both the innate and adaptive immune systems.

Innate Immunity:

Neutrophils and Macrophages: Zinc is required for the function of neutrophils and macrophages, including processes like phagocytosis (engulfing pathogens), chemotaxis (movement toward an infection), and the oxidative burst used to kill microbes. nih.govnih.gov Zinc deficiency can impair these functions, making the host more susceptible to infections. nih.gov

Natural Killer (NK) Cells: The development, maturation, and lytic activity of NK cells, which are crucial for eliminating virally infected cells and tumor cells, are dependent on adequate zinc levels. mdpi.comnews-medical.net Zinc deficiency reduces NK cell activity. nih.gov

Adaptive Immunity:

T-Lymphocytes (T cells): Zinc plays a critical role in the thymus, the organ where T cells mature. nih.gov Zinc deficiency can cause thymic atrophy, leading to a reduction in the number of T cells (lymphopenia) and an imbalance between different types of T-helper cells (Th1 and Th2). mdpi.comnews-medical.net Zinc is also required for T cell activation and the production of cytokines like IL-2, which is essential for T cell proliferation. nih.govfrontiersin.org

B-Lymphocytes (B cells): The development and function of B cells, which produce antibodies, are also affected by zinc status. Zinc deficiency can lead to a reduction in premature and immature B cells, which consequently impairs antibody production. mdpi.comnews-medical.net

Effects on Lymphocyte Function (T-cells, B-cells) and Immune Cell Activity

Zinc is indispensable for the function and development of lymphocytes, the cornerstone of the adaptive immune system. Both T-cells and B-cells are adversely affected by zinc deficiency. nodayswasted.co

T-Lymphocytes (T-cells): Zinc's influence on T-cells is profound. It is required for the maturation of T-cells in the thymus and for their subsequent function throughout the body. ontosight.aitandfonline.com Zinc deficiency has been shown to result in a decrease in the number of T-cells. ontosight.ai Specifically, it leads to a reduction in T-helper (CD4+) cells and cytotoxic T-cells (CD8+). ostrovit.com The production of key cytokines for T-cell function, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is also diminished in a state of zinc deficiency, leading to an imbalance between Th1 and Th2 cell functions. ostrovit.com IL-2 is essential for triggering T-lymphocytes to enter the cell cycle and divide. nodayswasted.co Zinc has been found to enhance the expression of IL-2 and its receptors. nodayswasted.co Furthermore, zinc is a necessary cofactor for thymulin, a thymic hormone essential for T-cell differentiation and function. ostrovit.com

Table 1: Summary of Zinc's Effects on Lymphocyte Function

| Cell Type | Effect of Adequate Zinc | Consequence of Zinc Deficiency |

|---|---|---|

| T-cells (General) | Supports normal development, maturation, and activation. bisley.biz | Reduced numbers, impaired function, increased apoptosis. ontosight.aiostrovit.com |

| Helper T-cells (CD4+) | Promotes proliferation and cytokine production. ontosight.ai | Selective decrease in numbers. ostrovit.com |

| Cytotoxic T-cells (CD8+) | Supports proliferation and cytotoxic activity. ontosight.ai | Decreased percentage of cytolytic cells. ostrovit.com |

| B-cells | Supports development and antibody production. bisley.biz | Reduced cell count and compromised antibody (IgG) production. bisley.bizontosight.ai |

Zinc Malate and Innate Immunity Mechanisms (Macrophages, Neutrophils, NK Cells)

Zinc, as supplied by compounds like zinc malate, is crucial for the normal development and function of cells mediating innate immunity, which forms the body's first line of defense. bisley.biznodayswasted.co

Macrophages: The function of macrophages is adversely affected by zinc deficiency. bisley.biz Key macrophage activities, including phagocytosis (the engulfing of pathogens), intracellular killing, and cytokine production, are all impaired when zinc levels are suboptimal. bisley.biznodayswasted.co In a state of zinc deficiency, macrophages and monocytes can become stressed, leading to the generation of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nodayswasted.co

Neutrophils: Neutrophils, another type of phagocytic cell, also depend on zinc for their function. metabolics.com Zinc deficiency can inhibit several neutrophil functions, including phagocytosis, chemotaxis (movement toward an infection), and the "oxidative burst" used to kill pathogens. livhospital.com

Natural Killer (NK) Cells: Natural Killer (NK) cells, which are critical for eliminating virally infected cells and tumor cells, show reduced lytic activity in states of mild zinc deficiency. ostrovit.com Zinc is essential for the cytotoxicity of NK cells. ontosight.ai Research has shown that zinc supplementation can significantly increase the number of NK cells. ontosight.ai

Table 2: Impact of Zinc on Innate Immune Cells

| Immune Cell | Role in Innate Immunity | Impact of Zinc Deficiency |

|---|---|---|

| Macrophages | Phagocytosis, cytokine production, antigen presentation. | Impaired phagocytosis, dysregulated cytokine production. bisley.biznodayswasted.co |

| Neutrophils | First responders, phagocytosis, pathogen destruction. | Decreased chemotaxis and phagocytic capacity. ontosight.ailivhospital.com |

| NK Cells | Destroying infected and cancerous cells. metabolics.com | Reduced cytotoxic activity and decreased cell numbers. ontosight.aiostrovit.com |

Impact on Thymic Atrophy and Overall Immune Competence

The relationship between zinc and the thymus is multifaceted. Zinc is required for the production and activity of the thymic hormone thymulin, which is critical for T-cell differentiation. ostrovit.com Inadequate zinc levels lead to decreased thymulin activity. ostrovit.com This hormonal failure, combined with increased apoptosis of developing thymocytes, contributes directly to the involution of the thymus. ostrovit.com Studies in both malnourished children and animal models have demonstrated that thymic atrophy can be reversed with zinc supplementation, leading to an increase in thymic size and restored T-cell production. The age-related decline in thymus function shows remarkable parallels to the immunological changes seen in zinc deficiency, suggesting that maintaining adequate zinc levels is crucial for immune health throughout the lifespan. ostrovit.com

Advanced Biological Studies and Mechanistic Research of Zinc Malate

In Vivo Investigations of Zinc Malate (B86768) Bioavailability and Metabolism

The effectiveness of any zinc supplement is fundamentally determined by its bioavailability—the degree to which it can be absorbed and utilized by the body. Investigations into zinc malate have explored its metabolic fate and the factors influencing its absorption.

Comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) studies specifically for zinc malate are not extensively detailed in publicly available research. However, the general principles of zinc metabolism provide a framework for understanding its likely pathway. expasy.orgsygnaturediscovery.com

Once ingested, zinc malate dissociates in the gastrointestinal tract into zinc ions (Zn²⁺) and malic acid. The absorption of zinc is a highly regulated process occurring primarily in the small intestine, specifically the duodenum and jejunum. nih.govdrugbank.commdpi.com It involves a saturable, carrier-mediated transport system, with the body absorbing approximately 20-40% of dietary zinc depending on various factors. nih.govmetabolics.com The amount of zinc absorbed is inversely related to the amount consumed; as intake increases, the fractional absorption rate decreases due to the saturation of transport proteins. mdpi.comnih.gov

Following absorption, zinc is bound to proteins, primarily albumin, in the portal circulation and transported to the liver. metabolics.com From the liver, it is distributed throughout the body to all tissues and fluids. mdpi.comdrugbank.com The body's zinc status is tightly controlled, with excess zinc being excreted primarily through feces, which includes unabsorbed dietary zinc and zinc secreted into the gastrointestinal tract. drugbank.com The malate component, being a natural organic acid, enters the body's metabolic pool and is utilized in cellular energy pathways like the Krebs cycle. aor.ca

The chemical form of a zinc supplement significantly impacts its bioavailability. Organic zinc salts, such as zinc citrate (B86180) and zinc gluconate, are generally considered more bioavailable than inorganic forms like zinc oxide. consensus.appnaturalfactors.com This is largely due to their higher solubility, which allows the zinc to remain in solution for absorption. researchgate.net

While direct comparative studies featuring zinc malate are limited, the principles of chelation support its potential for high bioavailability. Malate, as an organic acid, forms a stable, soluble complex with the zinc ion. researchgate.net This complexation is thought to facilitate zinc's transport across the intestinal wall. Studies in plants have demonstrated that malate acts as a major chelating agent for zinc, shuttling it within the cytoplasm and into vacuoles, highlighting its role in metal transport. researchgate.net In human studies, zinc citrate has shown comparable absorption to zinc gluconate, with both being significantly better absorbed than zinc oxide. consensus.appresearchgate.net Given that malic acid and citric acid are both key intermediates in the Krebs cycle, it is scientifically plausible that zinc malate would exhibit similar solubility and absorption characteristics to zinc citrate, making it an effective source of bioavailable zinc.

Table 1: Comparative Bioavailability of Different Zinc Forms This table is based on data from studies on other zinc salts to provide context for the likely performance of zinc malate.

| Zinc Compound | Chemical Form | Reported Fractional Absorption Rate (%) | Key Characteristics |

|---|---|---|---|

| Zinc Citrate | Organic Salt | ~61.3% | Good solubility and absorption; considered comparable to zinc gluconate. consensus.appnaturalfactors.comresearchgate.net |

| Zinc Gluconate | Organic Salt | ~60.9% | Well-studied with consistently good absorption rates. consensus.appnaturalfactors.com |

| Zinc Bisglycinate | Amino Acid Chelate | Higher than gluconate | Absorbed efficiently, potentially via peptide transport channels. naturalfactors.comthorne.com |

| Zinc Oxide | Inorganic Compound | ~49.9% | Lower solubility and significantly lower absorption compared to organic salts. consensus.appresearchgate.net |

| Zinc Malate | Organic Salt | Not directly studied | Theoretically high bioavailability due to malate's role as a soluble organic acid and Krebs cycle intermediate. aor.caresearchgate.net |

The absorption of zinc from zinc malate does not occur in a vacuum. It is subject to competition from other dietary components and minerals that can either inhibit or enhance its uptake.

One of the most significant inhibitors of zinc absorption is phytate, a compound found in plant-based foods like whole grains, legumes, and nuts. oregonstate.eduresearchgate.net Phytate can form a strong, insoluble complex with zinc in the intestine, rendering it unavailable for absorption. researchgate.net High levels of dietary calcium, particularly when combined with phytate, may also impair zinc absorption. oregonstate.edu

Influence of Malate Complexation on Zinc Bioavailability

Cellular and Molecular Research of Zinc Malate in Specific Biological Processes

Once absorbed, zinc ions delivered by zinc malate participate in a vast array of cellular and molecular functions. Research has focused on the fundamental roles of zinc in processes critical for health and disease, such as cell life cycles and the maintenance of genomic integrity.

Zinc is an essential cofactor for numerous enzymes and transcription factors that govern cell proliferation, differentiation, and apoptosis (programmed cell death). uc.ptmdpi.com While studies often use other zinc salts like zinc sulfate, the findings are attributable to the zinc ion itself, which would be supplied by zinc malate.

Zinc is critical for cell cycle progression. mdpi.com A deficiency in zinc can inhibit neuronal cell proliferation by causing an arrest in the G0/G1 phase of the cell cycle. nih.gov Conversely, adequate zinc levels are necessary to support normal cell growth and division. uc.pt

The role of zinc in apoptosis is complex and can be context-dependent. uc.pt Generally, zinc deficiency is known to trigger apoptosis. nih.gov In various cell types, a lack of zinc leads to the activation of caspases, which are key enzymes that execute the apoptotic program. uc.ptnih.gov For instance, zinc depletion can induce apoptosis through the intrinsic mitochondrial pathway, involving changes in the Bcl-2 family of proteins (e.g., increasing the Bax/Bcl-2 ratio) and the release of cytochrome c. mdpi.commdpi.com

In contrast, in many cancer cell lines, such as those from the prostate and ovaries, treatment with zinc can induce apoptosis, highlighting its anti-cancer potential. mdpi.commdpi.comdovepress.com This pro-apoptotic effect in malignant cells often involves similar pathways, including the activation of caspase-3 and modulation of apoptosis-related genes. mdpi.commdpi.com Therefore, zinc supplied by zinc malate acts as a critical regulator, helping to eliminate damaged or malignant cells and supporting the growth of healthy ones.

Table 2: Key Cellular Proteins Regulated by Zinc in Cell Cycle and Apoptosis

| Protein/Family | Function | Effect of Zinc | Reference |

|---|---|---|---|

| Caspases (e.g., Caspase-3, -8, -9) | Proteases that execute apoptosis. | Zinc deficiency often leads to their activation. Direct inhibition of caspases by zinc has also been reported. | uc.ptmdpi.comnih.govmdpi.com |

| Bcl-2 Family (e.g., Bcl-2, Bax) | Regulators of apoptosis (anti- and pro-apoptotic). | Zinc can increase the pro-apoptotic Bax/Bcl-2 ratio in cancer cells, promoting cell death. | mdpi.commdpi.com |

| p53 | Tumor suppressor protein that regulates cell cycle and apoptosis. | p53 is a zinc-containing protein; zinc is essential for its DNA-binding and regulatory functions. | mdpi.comnih.gov |

| NF-κB | Transcription factor often promoting cell survival. | Zinc deficiency can lead to down-regulation of NF-κB-dependent anti-apoptotic genes. | nih.gov |

Maintaining the integrity of the genome is paramount for cellular health, and zinc plays a pivotal role in this process. mdpi.comnih.gov It contributes to genomic stability through its antioxidant properties and as an essential structural component of numerous DNA repair proteins. mdpi.comjcpjournal.org

Zinc is a required cofactor for enzymes in key DNA repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER). mdpi.commdpi.com Many of the proteins involved in these pathways contain "zinc-finger" domains, which are structural motifs where a zinc ion is coordinated by cysteine or histidine residues. jcpjournal.org This zinc is not catalytically active but is absolutely essential for the protein's proper folding and its ability to bind to DNA or interact with other proteins in the repair machinery. jcpjournal.orgresearchgate.net

Examples of crucial zinc-finger DNA repair proteins include XPA (involved in NER) and PARP-1 (involved in sensing DNA strand breaks). mdpi.comresearchgate.net If toxic metals like cadmium displace zinc from these sites, the protein's structure is disrupted, and its function is inactivated, leading to impaired DNA repair. researchgate.net Furthermore, zinc deficiency has been shown to increase oxidative DNA damage and DNA strand breaks, partly because it compromises the function of these repair systems and antioxidant enzymes. nih.govjcpjournal.org By providing the necessary zinc ions, zinc malate supports the structural integrity and function of these critical proteins, thereby safeguarding the genome against damage. mdpi.com

Effects on Enzyme Activity, Protein Synthesis, and Gene Expression

Zinc is a crucial trace element essential for a vast array of physiological functions, acting as a cofactor or activator for numerous enzymes, and playing a pivotal role in the synthesis of proteins and the regulation of gene expression. biogena.comredalyc.org While much of the research focuses on the zinc ion itself, the malate salt is a recognized organic form of zinc. biogena.com

Enzyme Activity: Zinc is a component of a multitude of metalloenzymes involved in critical metabolic pathways. redalyc.org It is integral to the function of enzymes such as alcohol dehydrogenase, superoxide (B77818) dismutase, and RNA polymerase. redalyc.orglabs212.com Zinc's role extends to activating or being a component of over 300 enzymes that accelerate vital reactions in metabolism. biogena.comlabs212.com For instance, studies have shown that zinc administration can elevate the activity of mitochondrial enzymes like succinate (B1194679) dehydrogenase and cytochrome c oxidase. nih.gov However, some research indicates that certain metal ions, including Zn²⁺, can decrease the activity of malate dehydrogenase (MDH), an essential enzyme in the citric acid cycle. pwvas.org The regulation of these enzymes is fundamental for processes ranging from cellular respiration to antioxidant defense. redalyc.orgnih.gov

Protein Synthesis: The synthesis of proteins and DNA relies heavily on an adequate supply of zinc. metabolics.comontosight.ai Zinc deficiency is linked to a decrease in protein concentration and an increase in amino acids, a condition that is reversed upon zinc restoration, indicating a rapid induction of protein synthesis. redalyc.org This inhibition of protein synthesis during zinc deficiency is thought to result from reduced RNA polymerase activity and compromised structural integrity of ribosomes. redalyc.org Zinc is also required for the synthesis of proteins like opsin, which is a precursor to rhodopsin, essential for vision. metabolics.com

Gene Expression: Zinc plays a significant role in regulating gene expression, largely through its structural role in transcription factors. nih.gov Many of these proteins contain "zinc finger" domains, which are crucial for binding to DNA and initiating the transcription of specific genes. nih.govnih.gov This regulatory function allows zinc to influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.com For example, the transcription factor STOP1 (Sensitive TO Proton rhizotoxicity 1), a zinc finger protein, is critical for regulating the expression of the AtALMT1 gene, which encodes a malate transporter in plants. pnas.orgresearchgate.net In mammalian cells, the metal-responsive transcription factor 1 (MTF1) is a key mediator of zinc-induced gene expression. nih.gov Zinc can also influence gene expression by affecting the stability of mRNA, as seen in the regulation of specific zinc transporters. nih.gov

| Biological Process | Key Role of Zinc | Examples of Affected Molecules/Pathways |

| Enzyme Activity | Acts as a cofactor and activator for hundreds of enzymes. biogena.comlabs212.com | Alcohol dehydrogenase, Superoxide dismutase, RNA polymerase, Succinate dehydrogenase. redalyc.orgnih.gov |

| Protein Synthesis | Essential for DNA and protein synthesis; maintains ribosome structure. redalyc.orgmetabolics.com | Opsin, Hemoglobin synthesis. metabolics.com |

| Gene Expression | Structural component of zinc finger transcription factors that regulate gene activity. nih.gov | STOP1 regulation of AtALMT1, MTF1-mediated transcription. nih.govpnas.org |

Preclinical Research on Therapeutic Potential of Zinc Malate

Preclinical studies have begun to uncover the therapeutic potential of zinc compounds, including zinc malate, across a spectrum of health conditions. This research highlights its roles in metabolic diseases, inflammatory processes, cancer, and viral infections.

Role in Diabetes-Induced Vascular Damage and Glycemic Control

Zinc is intricately involved in glucose metabolism and insulin (B600854) function, making it a subject of interest in diabetes research. nih.gov Studies suggest that zinc supplementation may improve glycemic control in individuals with type 2 diabetes. examine.com A systematic review of studies on diabetic rats found that zinc supplementation could decrease fasting blood glucose and insulin resistance. nih.gov Furthermore, a randomized controlled trial in adults recently diagnosed with type 2 diabetes showed that zinc supplementation significantly reduced hemoglobin A1c (HbA1c), fasted blood glucose (FBG), and post-meal blood glucose levels compared to a placebo. examine.com Low serum zinc levels have been associated with type 2 diabetes and are negatively correlated with poor glycemic control, as indicated by higher HbA1c levels. nih.govjcpsp.pk Zinc also appears to play a protective role against oxidative stress, a key factor in diabetes-induced vascular damage. Research has shown that zinc supplementation can increase the activity of antioxidant enzymes and decrease markers of oxidative damage. nih.gov

| Study Type | Model | Key Findings on Glycemic Control |

| Systematic Review | Experimental Diabetes (Rats) | Zinc supplementation decreased fasting blood glucose and insulin resistance. nih.gov |

| Randomized Controlled Trial | Adults with new Type 2 Diabetes | Zinc supplementation reduced HbA1c, FBG, and post-meal glucose. examine.com |

| Cross-sectional Study | Humans with Type 2 Diabetes | Low serum zinc was associated with poor glycemic control (higher HbA1c). jcpsp.pk |

Applications in Inflammatory Conditions and Wound Healing

Zinc possesses anti-inflammatory properties and is essential for the wound healing process. nih.govnih.gov It modulates the inflammatory response by targeting the master regulator of pro-inflammatory signals, Nuclear Factor Kappa B (NF-κB). nih.gov Zinc supplementation has been shown to reduce markers of inflammation, such as C-reactive protein (CRP), and lower the generation of inflammatory cytokines. nih.govbrieflands.com In inflammatory skin conditions like acne vulgaris and hidradenitis suppurativa, zinc supplementation has shown potential benefits. researchgate.net

The role of zinc in wound healing is multifaceted, influencing every stage from inflammation and tissue formation to remodeling. news-medical.net The skin has a relatively high concentration of zinc, and deficiency can lead to impaired wound healing. nih.gov Zinc is crucial for cell proliferation and migration of keratinocytes, which are essential for re-epithelialization of the epidermis. nih.gov Topical application of zinc has been found to enhance this process. nih.gov It also supports the immune functions necessary for clearing debris and preventing infection at the wound site. news-medical.net

Anti-Cancer and Tumor Suppressor Mechanisms

Zinc's role in cancer is complex, with evidence suggesting it can act as a tumor suppressor. researchgate.net Several mechanisms contribute to zinc's anti-tumor activity, including its influence on DNA repair, oxidative stress, and the regulation of gene expression and apoptosis (programmed cell death). nih.govcancerbiomed.org Zinc is a component of the p53 tumor suppressor protein, and it may help restore its function in some cancer cells. iiarjournals.orgdovepress.com Studies have shown that increased intracellular zinc levels can decrease cancer cell proliferation and induce apoptosis in malignancies such as prostate and non-small-cell lung cancer. dovepress.commedicinacomplementar.com.br It can also inhibit the invasive potential of cancer cells. medicinacomplementar.com.br The expression of zinc uptake transporters, like ZIP1, is sometimes silenced in cancer cells, leading to lower intracellular zinc levels, which may help the tumor avoid zinc's anti-proliferative effects. medicinacomplementar.com.brcrimsonpublishers.com This suggests that restoring zinc levels in malignant cells could be a therapeutic strategy. researchgate.net

| Cancer-Related Process | Mechanism of Zinc Action |

| Cell Proliferation & Apoptosis | Induces apoptosis and inhibits proliferation in various cancer cells. dovepress.commedicinacomplementar.com.br |

| Tumor Suppressor Function | Component of p53; restores its function. iiarjournals.org ZIP1 transporter acts as a tumor suppressor. crimsonpublishers.com |

| Invasion and Metastasis | Inhibits the invasive potential of malignant cells. medicinacomplementar.com.br |

| Gene Expression | Regulates gene expression through transcription factors. nih.gov |

Antiviral Properties and Immune Support

Zinc is critical for a robust immune system and exhibits direct antiviral properties. metabolics.comfrontiersin.org A deficiency in zinc can impair both innate and adaptive immune responses, increasing susceptibility to infections. frontiersin.orgoregonstate.edu Zinc supports the function of immune cells such as neutrophils, natural killer (NK) cells, T-cells, and B-cells. frontiersin.org Supplementation has been shown to increase the number and activity of these cells, which are vital for fighting off pathogens. mdpi.com

Zinc's antiviral mechanisms are varied and can be specific to the virus. cambridge.org It can inhibit the replication of several viruses, including those that cause respiratory tract infections. jst.go.jp Proposed mechanisms include the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp), suppression of viral uncoating, and interference with viral and host cell membrane fusion. cambridge.orgcambridge.org Zinc also induces the production of interferons, which are key signaling proteins in the antiviral response. cambridge.org This dual action of boosting the immune response while directly inhibiting viral processes underscores its importance in immune support. jst.go.jpcambridge.org

Emerging Research and Future Directions for Zinc Malate

Nanotechnology Applications of Zinc Malate (B86768)

The application of nanotechnology to zinc malate is a burgeoning area of research, offering novel approaches to enhance its biological efficacy. By engineering zinc malate at the nanoscale, researchers aim to overcome limitations in solubility and bioavailability, and to develop new antimicrobial agents.

Synthesis and Characterization of Zinc Malate Nanoparticles

The synthesis of zinc malate nanoparticles is a critical first step in harnessing their potential. While direct research on the synthesis of zinc malate nanoparticles is limited, methodologies can be extrapolated from the well-established synthesis of other zinc-based nanoparticles, such as zinc oxide (ZnO) and other metal malates. Common synthesis techniques that could be adapted for zinc malate nanoparticles include co-precipitation, sol-gel, and green synthesis methods. core.ac.ukwisc.eduscielo.org.co For instance, a co-precipitation method might involve reacting an aqueous solution of a soluble zinc salt (e.g., zinc sulfate) with a solution of malic acid under controlled pH and temperature to precipitate zinc malate nanoparticles. core.ac.uk

Green synthesis represents an eco-friendly alternative, utilizing plant extracts or microorganisms as reducing and capping agents. mdpi.comacs.orgfrontiersin.org For example, a process similar to the synthesis of zinc sulfide (B99878) nanocrystals using Rhodobacter sphaeroides in a medium containing sodium malate could potentially be adapted for zinc malate nanoparticle synthesis. researchgate.net

Once synthesized, the characterization of these nanoparticles is crucial to understand their physical and chemical properties. A suite of analytical techniques would be employed for this purpose.

Table 1: Characterization Techniques for Zinc Malate Nanoparticles

| Technique | Purpose | Typical Findings | Citations |

| X-ray Diffraction (XRD) | To determine the crystalline structure and average crystallite size. | Would likely reveal a specific crystalline structure for zinc malate nanoparticles. beilstein-journals.orgunimap.edu.my | |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and size of the nanoparticles. | Expected to show the shape (e.g., spherical) and size distribution of the synthesized particles. mdpi.comunimap.edu.my | |

| Transmission Electron Microscopy (TEM) | To determine the internal structure, size, and shape of the nanoparticles at high resolution. | Provides detailed information on the particle dimensions and morphology. acs.orgunimap.edu.my | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the formation of zinc malate. | Would show characteristic absorption bands corresponding to the vibrations of zinc-oxygen and malate functional groups. mdpi.combeilstein-journals.org | |

| UV-Visible Spectroscopy | To determine the optical properties and confirm nanoparticle formation. | An absorption peak specific to zinc malate nanoparticles would be expected, which can also be used to monitor the synthesis process. mdpi.com | |

| Dynamic Light Scattering (DLS) and Zeta Potential | To measure the particle size distribution in a colloidal suspension and the surface charge, which indicates stability. | Would provide data on the average particle size and the stability of the nanoparticle suspension. acs.orgbeilstein-journals.org | |

| Energy-Dispersive X-ray (EDX) Analysis | To determine the elemental composition of the synthesized nanoparticles. | Would confirm the presence of zinc, oxygen, and carbon, consistent with zinc malate. acs.org |

These characterization techniques are essential to ensure the quality, consistency, and desired properties of the synthesized zinc malate nanoparticles for their intended applications.

Enhanced Bioavailability and Targeted Delivery via Nanotechnology

A significant challenge with some mineral supplements is their limited bioavailability. nih.gov Nanotechnology offers a promising solution to this by altering the physical properties of the compound to improve its absorption and delivery to target sites.